

Melting Point Range of Pure 3,4,5-Triiodobenzoyl Chloride

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Compound of Interest

Compound Name: 3,4,5-Triiodobenzoyl chloride

CAS No.: 22205-68-1

Cat. No.: B1615670

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A Technical Guide for Chemical Characterization & Purity Analysis

Executive Summary & Core Data

For researchers and drug development professionals, the definitive melting point (MP) range of pure **3,4,5-Triiodobenzoyl chloride** is 136–139°C (corrected).

Critical Distinction: Do not confuse this compound with its precursor and hydrolysis product, 3,4,5-Triiodobenzoic acid (TIBA), which melts significantly higher at ~289–294°C. A melting point observation above 200°C indicates substantial hydrolysis or total decomposition of the acid chloride into the parent acid.

Property	Data	Notes
Compound Name	3,4,5-Triiodobenzoyl chloride	Acid Chloride Derivative
CAS Number	22205-68-1	Distinct from Acid CAS (2338-20-7)
Melting Point	136–139°C	Pure, anhydrous crystalline solid
Molecular Weight	518.26 g/mol	High density due to iodine content
Appearance	Yellow to tan crystalline needles	Hydrolyzes rapidly in moist air
Solubility	Soluble in benzene, toluene, CHCl ₃	Reacts violently with water/alcohols

Thermodynamic Significance & Purity Indicators

The melting point of **3,4,5-Triiodobenzoyl chloride** is a sensitive indicator of its chemical integrity. Due to the high reactivity of the acyl chloride group (-COCl), the compound functions as a "self-indicating" system:

- The "Hydrolysis Shift": Upon exposure to atmospheric moisture, the chlorine atom is displaced by a hydroxyl group. This converts the molecule back to 3,4,5-Triiodobenzoic acid.
 - Mechanism:[\[1\]](#)
 - Thermodynamic Consequence: The lattice energy increases significantly due to the formation of strong intermolecular hydrogen dimer bonds in the acid, raising the melting point by over 150°C.
- Depression by Impurity: A melting point observed between 120–130°C typically indicates incomplete removal of thionyl chloride or solvent inclusions (benzene/toluene) from the recrystallization process.

Synthesis & Purification Protocol

To achieve the target melting point of 136–139°C, a rigorous synthesis and purification protocol is required. The following workflow ensures the removal of the high-melting acid precursor and low-boiling reagents.

Reagents

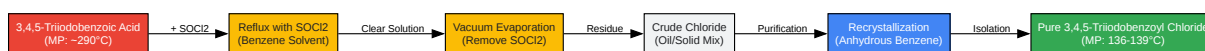
- Precursor: 3,4,5-Triiodobenzoic acid (Dry, MP ~290°C).
- Reagent: Thionyl Chloride (), excess.[2][3]
- Solvent: Anhydrous Benzene or Toluene.
- Catalyst: DMF (Trace, optional but accelerates reaction).

Step-by-Step Methodology

- Chlorination: Suspend 3,4,5-Triiodobenzoic acid in dry benzene (ratio 1g : 5mL). Add Thionyl Chloride (5 molar equivalents).
- Reflux: Heat to reflux (80°C) for 3–4 hours. The suspension should clear as the acid chloride forms and dissolves.
- Degassing: Monitor HCl evolution. Reaction is complete when gas evolution ceases.
- Isolation (Critical): Distill off benzene and excess thionyl chloride under reduced pressure.
 - Note: Add fresh toluene and re-evaporate twice (azeotropic removal) to ensure all traces of are removed. Traces of will artificially lower the MP.
- Recrystallization: Dissolve the crude yellow residue in boiling anhydrous benzene. Allow to cool slowly to room temperature.
- Filtration: Collect crystals in a dry box or under nitrogen. Wash with cold petroleum ether.

- Drying: Vacuum dry at 40°C over
- . Do not use heat >60°C in open air to prevent hydrolysis.

Workflow Visualization



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Figure 1: Synthetic pathway transforming the high-melting acid into the target acyl chloride.

Melting Point Determination Protocol

Accurate measurement requires excluding atmospheric moisture. Standard open-capillary methods often yield falsely high results due to rapid surface hydrolysis during heating.

Required Equipment

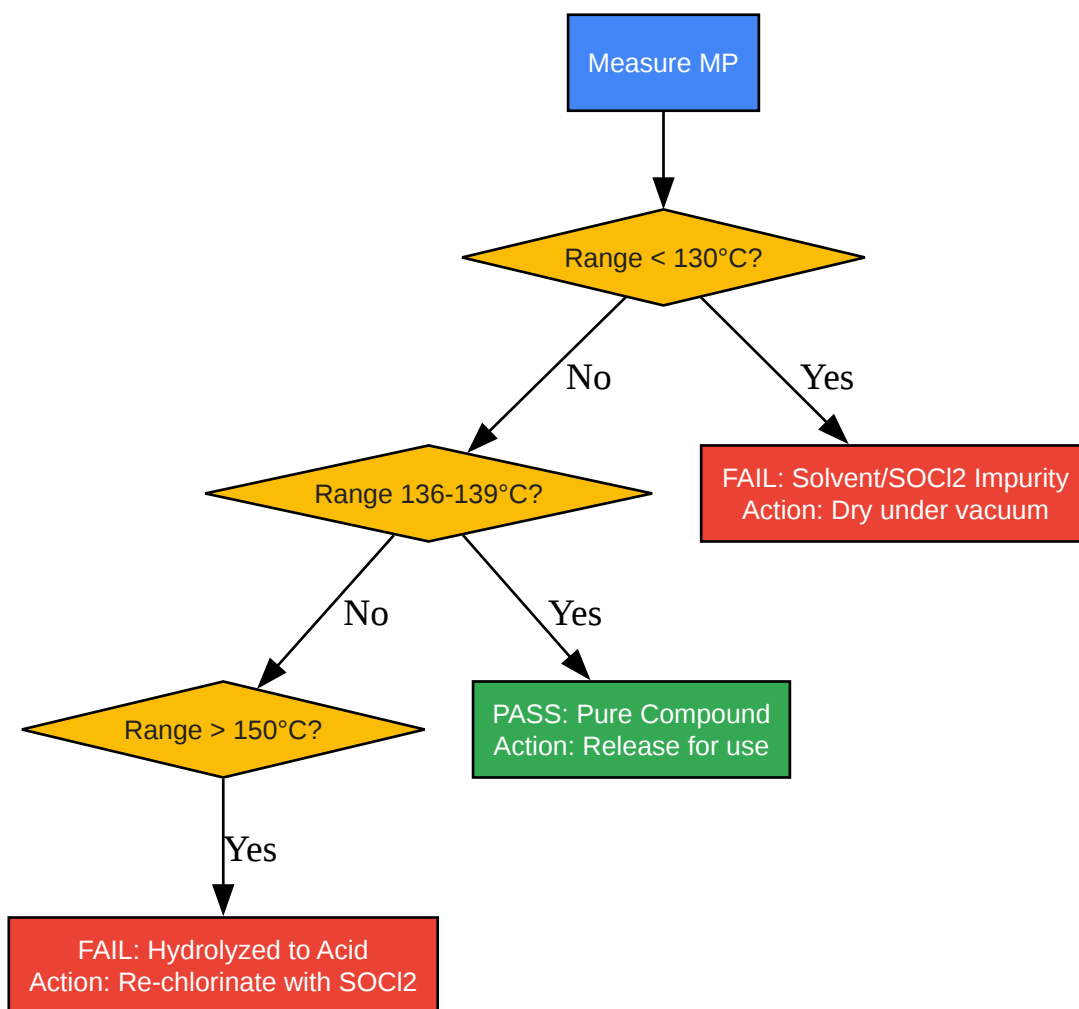
- Calibrated Melting Point Apparatus (e.g., Buchi or SRS).
- Glass Capillaries (One end sealed).
- Micro-burner or heat gun.

Procedure

- Sampling: Load 2–3 mm of dry crystalline sample into the capillary.
- Sealing (Mandatory): Immediately seal the open end of the capillary using a micro-burner. This creates a closed system, preventing moisture ingress.
- Ramp Rate:
 - Rapid heat to 120°C.
 - Slow ramp (1–2°C/min) from 120°C to 145°C.

- Observation: Record the temperature at the first drop of liquid (Onset) and complete liquefaction (Clear point).

Data Interpretation Logic



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Figure 2: Decision tree for interpreting melting point data during quality control.

Applications & Handling

- Reagent for Alcohol Derivatization: **3,4,5-Triiodobenzoyl chloride** reacts with alcohols to form esters with high molecular weights and sharp melting points, aiding in the identification of unknown liquid alcohols.

- Radio-Contrast Agents: The high iodine content makes this motif useful in X-ray imaging research.
- Storage: Must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C. The cap must be taped with Parafilm to prevent moisture entry.

References

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